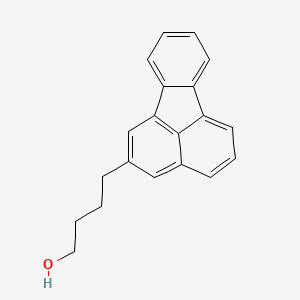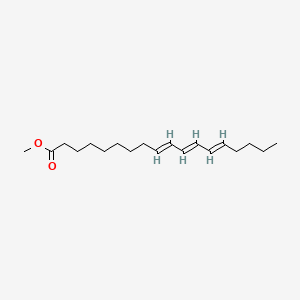![molecular formula C19H18N3O2+ B14152215 1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium CAS No. 4898-90-2](/img/structure/B14152215.png)
1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium is a heterocyclic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a pyrrolo[1,2-a]imidazole core, which is a fused bicyclic system containing both pyrrole and imidazole rings
Méthodes De Préparation
The synthesis of 1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium can be achieved through various synthetic routes. One common method involves the annulation of the imidazole ring to the pyrrole ring. This process typically requires the use of specific reagents and catalysts to facilitate the formation of the desired product.
Synthetic Route:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzyl bromide and phenylhydrazine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.
Catalysts: Catalysts, such as tetra-n-butylammonium bromide, may be used to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to ensure high yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the nitro group may be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and reaction conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products:
Oxidation: Amino derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives.
Applications De Recherche Scientifique
1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium has a wide range of scientific research applications in various fields, including chemistry, biology, medicine, and industry.
Chemistry:
Catalysis: The compound can be used as a catalyst in organic synthesis reactions.
Ligand: It can act as a ligand in coordination chemistry, forming complexes with metal ions.
Biology:
Antimicrobial Activity: The compound exhibits antimicrobial properties and can be used in the development of antibacterial and antifungal agents.
Enzyme Inhibition: It can act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Anticancer Activity: Preliminary studies suggest that the compound may have anticancer properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of 1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium involves its interaction with specific molecular targets and pathways.
Molecular Targets:
Enzymes: The compound can bind to and inhibit the activity of specific enzymes, affecting various biochemical pathways.
Receptors: It can interact with cellular receptors, modulating signal transduction processes.
Pathways Involved:
Oxidative Stress: The compound may induce oxidative stress in cells, leading to cell death.
Apoptosis: It can trigger apoptotic pathways, resulting in programmed cell death.
Comparaison Avec Des Composés Similaires
1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one: This compound has a similar structure but contains an allyl group instead of a phenyl group.
3-(4-Methoxyphenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium: This compound has a methoxyphenyl group instead of a phenyl group.
Uniqueness:
Chemical Structure: The presence of both a nitrobenzyl group and a phenyl group in 1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium contributes to its unique chemical properties.
Biological Activity: The compound’s specific biological activities, such as antimicrobial and anticancer properties, distinguish it from other similar compounds.
Propriétés
Numéro CAS |
4898-90-2 |
|---|---|
Formule moléculaire |
C19H18N3O2+ |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1-[(4-nitrophenyl)methyl]-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium |
InChI |
InChI=1S/C19H18N3O2/c23-22(24)17-10-8-15(9-11-17)13-20-14-18(16-5-2-1-3-6-16)21-12-4-7-19(20)21/h1-3,5-6,8-11,14H,4,7,12-13H2/q+1 |
Clé InChI |
RRBZNEHCJBPUPD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=[N+](C=C(N2C1)C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Hydroxybutyl)sulfonyl]benzenesulfonamide](/img/structure/B14152142.png)


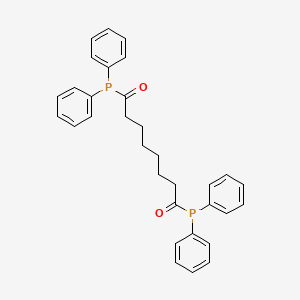
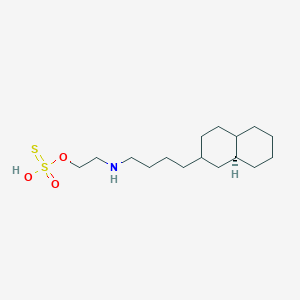

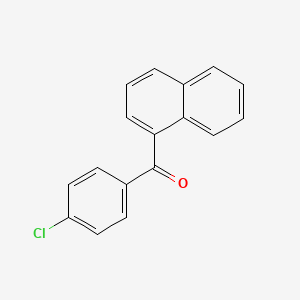
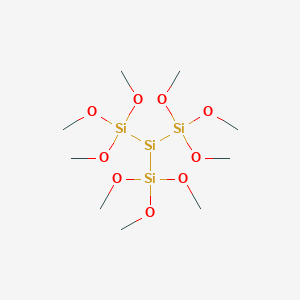
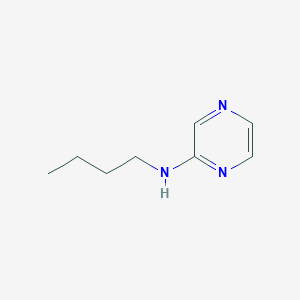
![1-(4-ethylpiperazin-1-yl)-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-ol](/img/structure/B14152190.png)
![2-(3-Nitrophenyl)-2-oxoethyl 4-({4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B14152205.png)
![N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide](/img/structure/B14152208.png)
